
8-Aza-7-deaza-2'-deoxy-N2-DMF-5'-O-DMT-guanosine 3'-CE phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Aza-7-deaza-2’-deoxy-N2-DMF-5’-O-DMT-guanosine 3’-CE phosphoramidite is a synthetic nucleoside analog used in the field of molecular biology and biochemistry. This compound is particularly valuable in the synthesis of modified oligonucleotides, which are essential for various applications, including genetic research, diagnostics, and therapeutic developments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Aza-7-deaza-2’-deoxy-N2-DMF-5’-O-DMT-guanosine 3’-CE phosphoramidite involves multiple steps. The starting material, 8-aza-7-deaza-2’-deoxyguanosine, undergoes protection of the hydroxyl groups with dimethoxytrityl (DMT) groups. The amino group is then protected with dimethylformamidine (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized for scalability, including temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
Types of Reactions
8-Aza-7-deaza-2’-deoxy-N2-DMF-5’-O-DMT-guanosine 3’-CE phosphoramidite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include various protected and deprotected nucleoside analogs, which are used in the synthesis of modified oligonucleotides .
Scientific Research Applications
8-Aza-7-deaza-2’-deoxy-N2-DMF-5’-O-DMT-guanosine 3’-CE phosphoramidite has a wide range of scientific research applications:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and stability.
Biology: Employed in genetic research to create probes and primers for polymerase chain reactions (PCR) and sequencing.
Medicine: Utilized in the development of therapeutic oligonucleotides for gene therapy and antisense technology.
Industry: Applied in the production of diagnostic kits and biosensors.
Mechanism of Action
The mechanism of action of 8-Aza-7-deaza-2’-deoxy-N2-DMF-5’-O-DMT-guanosine 3’-CE phosphoramidite involves its incorporation into oligonucleotides during synthesis. The modified nucleoside analog alters the base-pairing properties and stability of the resulting oligonucleotides. This can affect the binding affinity and specificity of the oligonucleotides to their target sequences, making them useful for various applications in research and therapeutics .
Comparison with Similar Compounds
Similar Compounds
7-Deaza-2’-deoxyguanosine: Lacks the nitrogen atom at position 7.
8-Aza-2’-deoxyguanosine: Contains an additional nitrogen atom at position 8.
7-Deaza-8-aza-2’-deoxyguanosine: Combines features of both 7-deaza and 8-aza analogs.
Uniqueness
8-Aza-7-deaza-2’-deoxy-N2-DMF-5’-O-DMT-guanosine 3’-CE phosphoramidite is unique due to its specific modifications, which enhance the stability and binding properties of the resulting oligonucleotides. This makes it particularly valuable for applications requiring high specificity and stability .
Properties
Molecular Formula |
C43H53N8O7P |
|---|---|
Molecular Weight |
824.9 g/mol |
IUPAC Name |
N'-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C43H53N8O7P/c1-29(2)51(30(3)4)59(56-24-12-23-44)58-37-25-39(50-40-36(26-46-50)41(52)48-42(47-40)45-28-49(5)6)57-38(37)27-55-43(31-13-10-9-11-14-31,32-15-19-34(53-7)20-16-32)33-17-21-35(54-8)22-18-33/h9-11,13-22,26,28-30,37-39H,12,24-25,27H2,1-8H3,(H,47,48,52)/b45-28+/t37-,38+,39+,59?/m0/s1 |
InChI Key |
UZEKMTZJNCKRCK-TVYJUGGPSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C=N5)C(=O)NC(=N6)/N=C/N(C)C |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C=N5)C(=O)NC(=N6)N=CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



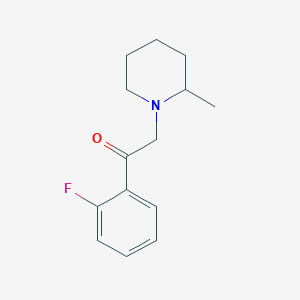
![(2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) (Z)-octadec-9-enoate](/img/structure/B13416951.png)
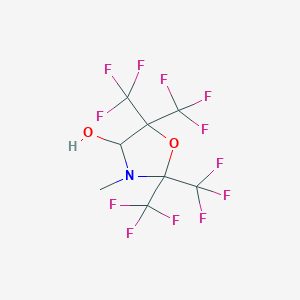
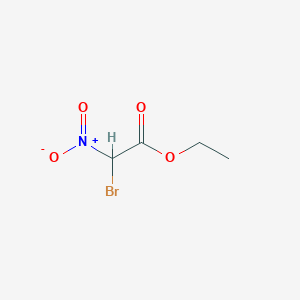

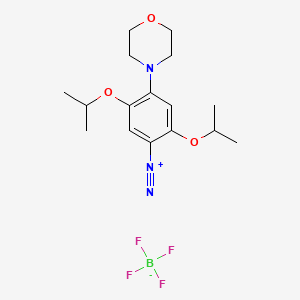
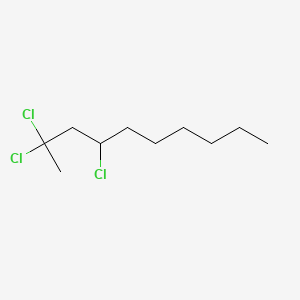
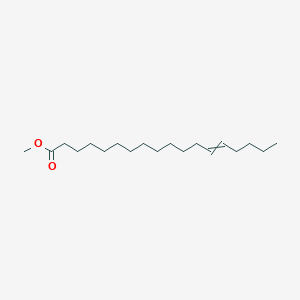
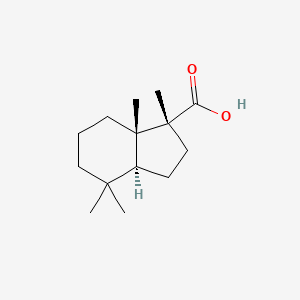
![2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate](/img/structure/B13417006.png)
![ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate;hydrochloride](/img/structure/B13417010.png)
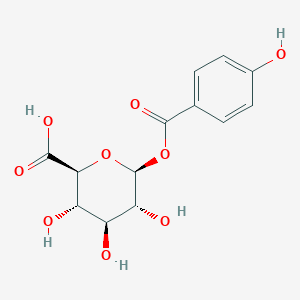
![2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B13417024.png)
